(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name This compound reflects its intricate substituent arrangement. Breaking this down:
- Succinic acid backbone : A four-carbon dicarboxylic acid (HOOC-CH2-CH2-COOH) serves as the parent structure.
- Amino substitution : The second carbon of succinic acid bears an amino group (-NH-) linked to a para-substituted phenyl ring.
- Dioxoisoindolinyl group : The phenyl ring’s para position is functionalized with a 1,3-dioxoisoindolin-2-yl group, characterized by a fused bicyclic system with two ketone oxygen atoms at positions 1 and 3.
The molecular formula C₁₈H₁₄N₂O₆ (molecular weight: 354.31 g/mol) confirms the presence of 18 carbon atoms, 14 hydrogens, 2 nitrogens, and 6 oxygens. Key functional groups include two carboxylate groups (succinic acid), an aromatic amine, and the dioxoisoindolinyl heterocycle. The SMILES code O=C(O)CC@@HNC1=CC=C(N(C(C2=C3C=CC=C2)=O)C3=O)C=C1 explicitly denotes the (S)-configuration at the chiral center.
Stereochemical Configuration and Chiral Center Evaluation
The compound’s stereogenic center resides at the second carbon of the succinic acid backbone, as indicated by the (S) prefix. This configuration arises from the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon are prioritized as follows:
- Carboxyl group (-COOH) (highest priority due to oxygen atoms)
- Amino-linked phenyl-dioxoisoindolinyl group (nitrogen and aromatic system)
- Methylene group (-CH2-)
- Hydrogen atom
The @@ symbol in the SMILES string specifies the absolute (S)-configuration, critical for biological activity and intermolecular interactions. Experimental verification of chirality typically employs techniques like X-ray crystallography or chiral HPLC, though specific data for this compound remain unpublished. Comparative studies with related derivatives, such as rivaroxaban impurities, highlight the role of stereochemistry in modulating solubility and receptor binding.
X-ray Crystallographic Studies and Molecular Packing Arrangements
While direct crystallographic data for this compound are unavailable, insights can be extrapolated from analogous structures. For instance, studies on glucagon-like peptide-1 (GLP-1) receptor complexes reveal methodologies for resolving similar heterocyclic systems. Key crystallographic parameters for related compounds include:
Hypothetically, the target compound’s packing would involve hydrogen bonding between carboxylate groups and π-stacking of aromatic rings, stabilized by van der Waals interactions. The dioxoisoindolinyl group’s planar structure likely facilitates dense crystal lattice formation, analogous to N-(1,3-dioxoisoindolin-2yl)benzamide derivatives.
Comparative Analysis with Related Succinic Acid Derivatives
The structural uniqueness of this compound becomes evident when compared to analogs:
Key differences :
- The target compound’s dioxoisoindolinyl group introduces rigidity and electron-withdrawing effects absent in simpler bromophenyl derivatives.
- Compared to rivaroxaban-related structures, the lack of an oxazolidinone ring reduces hydrogen-bonding capacity but enhances solubility via carboxylate groups.
- Steric effects from the isoindolinyl moiety may hinder rotational freedom, influencing conformational stability in solution.
Structure
3D Structure
Properties
CAS No. |
834894-52-9 |
|---|---|
Molecular Formula |
C18H14N2O6 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2S)-2-[4-(1,3-dioxoisoindol-2-yl)anilino]butanedioic acid |
InChI |
InChI=1S/C18H14N2O6/c21-15(22)9-14(18(25)26)19-10-5-7-11(8-6-10)20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8,14,19H,9H2,(H,21,22)(H,25,26)/t14-/m0/s1 |
InChI Key |
GZMVVQWJSGTUSE-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid typically involves multi-step organic reactions. One common approach is the condensation reaction between a succinic acid derivative and a 4-(1,3-dioxoisoindolin-2-yl)phenylamine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Coupling with Succinic Acid
The phenylamino group reacts with succinic acid derivatives to form the target compound. Two viable pathways are proposed:
Pathway A: Nucleophilic Substitution
Reaction :
Conditions :
-
Protect carboxyl groups of succinic acid as esters (e.g., methyl esters) to prevent side reactions.
-
Use polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) to facilitate substitution .
Pathway B: Reductive Amination
Reaction :
Conditions :
-
In situ generation of 2-ketosuccinic acid (oxaloacetic acid) under anhydrous conditions.
-
Stereoselectivity (S-configuration) achieved via chiral catalysts or enzymatic resolution .
Spectral Data from Analogous Compounds
| Property | Observed Data | Source |
|---|---|---|
| IR (KBr) | 3382 cm⁻¹ (N-H stretch), 1638 cm⁻¹ (C=O) | |
| ¹H NMR (DMSO-d₆) | δ 7.87–7.88 (m, 4H, phthalimide-H) | |
| MS (m/z) | 335.31 (M⁺) |
Reaction Optimization Insights
-
Yield Enhancement : Glacial acetic acid as a solvent improves cyclization efficiency during phthalimide formation .
-
Purification : Recrystallization from ethanol or methanol yields high-purity products (70–89% yields) .
Functionalization Potential
The succinic acid moiety allows further derivatization:
-
Esterification : React with alcohols to form prodrugs.
-
Amidation : Couple with amines (e.g., EDC/HOBt) for bioactive conjugates .
Stability and Stereochemical Considerations
-
Acid Sensitivity : The phthalimide ring hydrolyzes under strong acidic conditions (pH < 2) .
-
Chiral Integrity : (S)-configuration preserved via asymmetric synthesis or chromatography (Chiralpak® columns) .
This synthesis leverages well-established phthalimide chemistry and amino acid coupling strategies, supported by spectroscopic validation from analogous compounds. Further experimental validation is required to optimize stereoselectivity and scalability.
Scientific Research Applications
Pharmaceutical Development
Anti-cancer Research
One of the primary applications of (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is in the development of anti-cancer agents. The compound's structure allows for interactions with specific biological targets, making it a candidate for designing novel therapeutics aimed at inhibiting tumor growth and proliferation. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug discovery efforts focused on oncology .
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, research indicates that it may act as a potent inhibitor of certain kinases that are overexpressed in cancer cells, thereby disrupting signaling pathways crucial for cell survival and division . This property makes it a valuable tool in the design of targeted therapies that can selectively kill cancer cells while sparing normal tissues.
Biological Research
Protein Interactions
In biological research, this compound is utilized to study protein interactions and enzyme kinetics. Its ability to bind to specific proteins enables researchers to elucidate complex biological pathways and mechanisms underlying various diseases. This information is essential for developing targeted treatments and understanding disease etiology .
Cellular Mechanisms
The compound has been used in studies investigating cellular mechanisms such as apoptosis and autophagy. By modulating these processes, it provides insights into how cancer cells evade death and continue to proliferate. Understanding these mechanisms can lead to the identification of new therapeutic targets .
Material Science
Organic Semiconductors
Beyond its biological applications, this compound has potential uses in material science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research is ongoing to explore how modifications to its structure can enhance its performance in these applications .
Case Studies
Mechanism of Action
The mechanism by which (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The compound’s structure allows it to bind to these targets with high specificity, influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3-Dioxoisoindolin-2-yl Moieties
2-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
- Structure: Propanoic acid backbone with 1,3-dioxoisoindolin-2-yl substituent.
- Key Differences: Shorter carbon chain (C3 vs. C4 in succinic acid) and absence of the phenylamino group.
- Applications: Intermediate for isocoumarin synthesis and metal complexation. The succinic acid derivative’s extended chain may enhance hydrogen bonding or chelation capacity compared to propanoic acid .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide
- Structure : Pentanamide backbone with sulfamoyl and isoxazolyl substituents.
- Key Differences : Larger molecular weight (498.57 g/mol vs. ~366.32 g/mol for the target compound) and sulfonamide functionality.
- Properties : Pale yellow solid with elemental composition C23H22N4O5S2. The target compound’s succinic acid group may improve aqueous solubility compared to this lipophilic sulfonamide derivative .
N-(4-(Substituted phenoxy)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamides
- Structure: Acetamide derivatives with phenoxy substituents.
- Key Differences: Acetamide linkage vs. the amino-succinic acid group.
Succinic Acid Derivatives with Aromatic Substitutions
2-(2,6-Dichlorophenyl)succinic Acid
- Structure : Succinic acid with dichlorophenyl substituents.
- Key Differences: Chlorine atoms enhance lipophilicity (LogP ~2.5 vs. The phenylamino group in the target compound may improve binding to polar biological targets compared to non-polar chlorophenyl groups .
(2S)-2-(4-Nitrophenyl)succinic Acid
Physicochemical Properties
*Estimated based on structural analysis.
Biological Activity
(S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 312.32 g/mol
The structural features include a succinic acid moiety linked to an isoindoline derivative, which is believed to enhance its biological efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of isoindoline have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects on cancer cells. For example:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 7.57 ± 0.5 |
| Compound B | MCF-7 (Breast Cancer) | 9.86 ± 0.7 |
These results indicate that derivatives can effectively inhibit cancer cell proliferation, suggesting the potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research has shown that isoindoline derivatives can exhibit activity against various bacterial and fungal strains.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of related compounds:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|---|
| Compound C | C. albicans (Fungal) | 4 |
| Compound D | S. aureus (Bacterial) | 4 |
These findings demonstrate that the compound's structural features contribute to its effectiveness against pathogens .
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer. Studies on similar compounds have shown significant antioxidant activities.
Comparative Analysis
The antioxidant activities of selected compounds were evaluated using standard assays:
| Compound | DPPH Assay (%) | ABTS Assay (%) |
|---|---|---|
| Compound E | 73.9% (vs. 88.4% for Vitamin C) | 85.1% (vs. 94.5% for Vitamin C) |
| Compound F | 64.7% | 64.2% |
These results suggest that the compound exhibits considerable antioxidant capabilities, making it a candidate for further exploration in therapeutic applications .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Mechanisms : It may disrupt bacterial cell membranes or interfere with metabolic pathways in pathogens.
- Scavenging Free Radicals : The antioxidant activity may involve the neutralization of reactive oxygen species (ROS), thereby protecting cellular components.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (S)-2-((4-(1,3-Dioxoisoindolin-2-yl)phenyl)amino)succinic acid and its derivatives?
- The compound is synthesized via a condensation reaction between 3-nitrophthalic anhydride and L-aspartic acid in acetic acid, yielding the monomer 2-(4-nitro-1,3-dioxoisoindolin-2-yl)succinic acid ( ). Subsequent polycondensation with aromatic diamines in a solvent system containing triphenyl phosphite, calcium chloride, pyridine, and N-methyl-2-pyrrolidone produces optically active polyamides. Reaction conditions (e.g., temperature, molar ratios) and purification steps (e.g., precipitation in 10% HCl) are critical for high yields (72–89%) and inherent viscosities (0.32–0.48 dL/g) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Key methods include:
- Elemental analysis to verify stoichiometry.
- FT-IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for dioxoisoindolinyl groups).
- Specific rotation measurements to confirm optical activity.
- Thermogravimetric analysis (TGA) to assess thermal stability (degradation onset ~300°C) ( ).
- Solubility testing in polar solvents like DMF, DMSO, and sulfuric acid ( ).
Q. How does the bulky dioxoisoindolinyl pendant group influence polymer solubility?
- The 1,3-dioxoisoindolinyl group disrupts interchain hydrogen bonding and π-π stacking, enhancing solubility in polar aprotic solvents. This property is critical for processing high-performance polyamides into films or fibers ( ).
Advanced Research Questions
Q. What strategies optimize the thermal stability of polyamides derived from this monomer?
- Thermal stability (TGA 10% weight loss at 320–350°C) is influenced by:
- Aromatic diamine selection : Rigid diamines (e.g., p-phenylenediamine) improve thermal resistance.
- Pendant group modification : Electron-withdrawing nitro groups (e.g., in 4-nitro-1,3-dioxoisoindolinyl derivatives) enhance oxidative stability ( ).
- Advanced characterization using dynamic mechanical analysis (DMA) and X-ray diffraction (XRD) can correlate backbone rigidity with degradation pathways.
Q. How can contradictions in spectroscopic data during derivative characterization be resolved?
- Case example : Discrepancies in FT-IR or NMR signals for thiazole-containing peptidomimetics () may arise from stereochemical variations or solvent interactions. Resolution strategies include:
- 2D NMR (COSY, NOESY) to assign stereochemistry.
- Computational modeling (DFT or MD simulations) to predict vibrational spectra.
- X-ray crystallography for unambiguous structural confirmation .
Q. What role does this compound play in designing antimycobacterial peptidomimetics?
- The dioxoisoindolinyl group acts as a rigid scaffold in synthesizing thiazole-linked amino acids (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid). These derivatives exhibit enhanced binding to mycobacterial targets by mimicking natural peptide conformations while resisting enzymatic degradation (). Key steps include:
- Selective reduction (NaBH₄ in CH₃CN) to stabilize intermediates.
- Acid hydrolysis to deprotect the amino acid moiety .
Q. How are structure-property relationships analyzed for polymers containing this monomer?
- Methodological workflow :
Synthesis : Vary diamine substituents (e.g., diphenylsilyl vs. diphenylgermyl groups) ().
Characterization : Use TGA for thermal stability, DMA for mechanical properties, and UV-Vis for optical activity.
Data correlation : Apply multivariate analysis (e.g., PCA) to link structural features (e.g., pendant group bulkiness) with properties like glass transition temperature (Tg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
